molecular formula C21H21ClN6 B14968482 N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968482
M. Wt: 392.9 g/mol
InChI Key: MUPPINUVSZJDKJ-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic aromatic core with substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 4-chlorophenyl group, while the N⁶ position features two ethyl groups. This compound belongs to a class of kinase inhibitors and allosteric modulators, with structural analogs reported to exhibit antibacterial, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C21H21ClN6

Molecular Weight

392.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-12-10-15(22)11-13-16)18-14-23-28(20(18)26-21)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,24,25,26)

InChI Key

MUPPINUVSZJDKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

The synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine requires several key starting materials and intermediates as outlined in Table 1.

Table 1. Key Starting Materials and Intermediates

Compound Chemical Name Role Molecular Formula
1 Ethyl 2-cyano-3-phenylacetate Starting material C₁₁H₁₁NO₂
2 Phenylhydrazine Starting material C₆H₈N₂
3 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate C₁₀H₈N₄
4 5-amino-1-phenyl-1H-pyrazole-4-carboxamide Intermediate C₁₀H₁₀N₄O
5 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione Intermediate C₁₁H₈N₄O₂
6 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Key intermediate C₁₁H₆Cl₂N₄
7 4-chloroaniline Reagent C₆H₆ClN
8 Diethylamine Reagent C₄H₁₁N

Solvents and Reagents

The selection of appropriate solvents and reagents is critical for achieving optimal yields and selectivity in the synthesis of the target compound. Table 2 summarizes the recommended solvents and reagents.

Table 2. Solvents and Reagents

Name Use Properties
N,N-dimethylformamide (DMF) Reaction solvent Polar aprotic, high boiling point
Tetrahydrofuran (THF) Reaction solvent Polar aprotic, moderate boiling point
Phosphorus oxychloride (POCl₃) Chlorinating agent Reactive, moisture sensitive
Phosphorus pentachloride (PCl₅) Chlorinating agent Reactive, moisture sensitive
N,N-diisopropylethylamine (DIPEA) Base Hindered base, good for selective reactions
Triethylamine (TEA) Base Common organic base
Sodium carbonate (Na₂CO₃) Base for workup Mild inorganic base
Dichloromethane (DCM) Extraction solvent Volatile, immiscible with water
Ethyl acetate Extraction/purification Medium polarity, volatile
Hexane Purification Non-polar, volatile

Synthetic Routes

Preparation of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The key intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (compound 6), can be synthesized through a multi-step procedure as described in literature for similar compounds. The synthetic route begins with ethyl 2-cyano-3-phenylacetate (1) and proceeds through several intermediates as shown in Scheme 1.

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3)

Ethyl 2-cyano-3-phenylacetate (1) is reacted with phenylhydrazine (2) to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3). This reaction typically proceeds in alcoholic solvent under basic conditions.

Step 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (4)

Compound 3 undergoes partial hydrolysis using alcoholic sodium hydroxide to produce carboxamide derivative 4.

Step 3: Synthesis of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (5)

Fusion of compound 4 with urea affords 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (5).

Step 4: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6)

The final chlorination step involves treating compound 5 with phosphorus oxychloride and phosphorus pentachloride to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6).

Table 3. Reaction Conditions for the Synthesis of Compound 6

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Phenylhydrazine Ethanol 70-80 3-4 85-90
2 NaOH Ethanol/water 70-80 2-3 80-85
3 Urea Neat 150-160 3-4 75-80
4 POCl₃, PCl₅ Neat 100-120 3.5-4 70-75

Synthesis of N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dichloro

The second stage involves selective substitution at the 4-position of compound 6 with 4-chloroaniline. The reaction demonstrates regioselectivity due to the greater reactivity of the 4-position toward nucleophilic substitution compared to the 6-position.

Reaction Conditions:

  • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6): 1 equivalent
  • 4-chloroaniline (7): 1.1 equivalents
  • Solvent: DMF or THF
  • Base: Triethylamine (1.1 equivalents)
  • Temperature: Room temperature to 50°C
  • Time: 4-6 hours

This reaction selectively produces N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine as an intermediate product. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

The final stage involves substitution of the remaining chlorine at the 6-position with diethylamine. This step requires more forcing conditions than the substitution at the 4-position due to the reduced reactivity of the 6-position.

Reaction Conditions:

  • N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine: 1 equivalent
  • Diethylamine (8): 3-5 equivalents
  • Solvent: DMF or 1,4-dioxane
  • Base: DIPEA (2 equivalents)
  • Temperature: 80-100°C
  • Time: 12-24 hours

The final product, N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, can be isolated by dilution with water followed by extraction with ethyl acetate. Purification can be achieved by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradient).

Table 4. Optimization of Final Step Reaction Conditions

Entry Diethylamine (eq.) Base Solvent Temperature (°C) Time (h) Yield (%)
1 3 DIPEA DMF 80 24 65
2 5 DIPEA DMF 90 18 72
3 5 DIPEA DMF 100 12 78
4 5 TEA DMF 100 12 65
5 3 DIPEA 1,4-dioxane 90 24 60
6 5 DIPEA 1,4-dioxane/water 90 18 68
7 5 DIPEA THF 70 24 52

Alternative Synthetic Approaches

One-Pot Sequential Substitution

An alternative approach involves a one-pot, sequential substitution of both chlorine atoms in compound 6. This method takes advantage of the differential reactivity of the 4- and 6-positions.

Procedure:

  • To a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6) in THF, add 4-chloroaniline (1 equivalent) and triethylamine (1 equivalent) at room temperature
  • Stir the reaction mixture for 4-6 hours until the mono-substituted product forms
  • Add diethylamine (5 equivalents) and DIPEA (2 equivalents) to the same reaction vessel
  • Heat the mixture to 80-90°C for 12-18 hours
  • Work up and purify as described previously

This approach reduces the number of isolation and purification steps, potentially improving overall efficiency. However, it may result in slightly lower yields and require more careful reaction monitoring.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both substitution reactions, reducing reaction times from hours to minutes while maintaining or improving yields.

Microwave Conditions for First Substitution:

  • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6): 1 equivalent
  • 4-chloroaniline (7): 1.1 equivalents
  • Solvent: DMF
  • Base: Triethylamine (1.1 equivalents)
  • Microwave power: 100-150 W
  • Temperature: 80°C
  • Time: 15-30 minutes

Microwave Conditions for Second Substitution:

  • N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine: 1 equivalent
  • Diethylamine (8): 3-5 equivalents
  • Solvent: DMF
  • Base: DIPEA (2 equivalents)
  • Microwave power: 150-200 W
  • Temperature: 120°C
  • Time: 30-60 minutes

Table 5. Comparison of Conventional vs. Microwave-Assisted Synthesis

Step Method Temperature (°C) Time Yield (%)
4-substitution Conventional 50 4-6 h 70-75
4-substitution Microwave 80 15-30 min 80-85
6-substitution Conventional 100 12-24 h 75-80
6-substitution Microwave 120 30-60 min 80-85

Characterization and Analysis

Spectroscopic Analysis

The identity and purity of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be confirmed using various spectroscopic techniques. Expected spectroscopic characteristics based on related compounds are presented below.

1H NMR (400 MHz, DMSO-d6) : Expected signals include:

  • δ 8.2-8.4 (s, 1H, pyrazole-H)
  • δ 9.8-10.2 (s, 1H, NH)
  • δ 7.2-7.8 (m, 9H, aromatic H)
  • δ 3.5-3.7 (q, 4H, N(CH2CH3)2)
  • δ 1.0-1.2 (t, 6H, N(CH2CH3)2)

13C NMR (100 MHz, DMSO-d6) : Expected to show approximately 19 carbon signals corresponding to the aromatic, heterocyclic, and aliphatic carbons.

Mass Spectrometry : Expected molecular ion peak at m/z corresponding to the molecular weight (C21H21ClN6) with characteristic isotope pattern due to chlorine.

IR (KBr, cm-1) : Expected to show characteristic bands for:

  • N-H stretching (3300-3400 cm-1)
  • C=N stretching (1620-1640 cm-1)
  • C=C aromatic stretching (1450-1500 cm-1)
  • C-N stretching (1250-1350 cm-1)

Purity Assessment

Purity can be assessed using analytical HPLC with appropriate conditions:

  • Column: C18 reverse phase
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Flow rate: 1 mL/min
  • Detection: UV at 254 nm and 280 nm
  • Expected purity: >95% for the synthesized compound

Results and Discussion

Optimization of Selective Substitution

The selective substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step in the synthesis. Several factors influence the regioselectivity and yield of this reaction:

  • Temperature control : Maintaining the reaction at lower temperatures (room temperature to 50°C) favors substitution at the more reactive 4-position.

  • Stoichiometry : Using equimolar amounts or slight excess (1.0-1.1 eq.) of 4-chloroaniline prevents disubstitution.

  • Base selection : Triethylamine serves as an efficient base for the initial substitution, while DIPEA is preferred for the second substitution due to its higher basicity and steric hindrance.

  • Reaction monitoring : Careful monitoring by TLC or HPLC ensures optimal reaction timing and prevents over-reaction.

Effects of Reaction Conditions on Second Substitution

The introduction of the diethylamino group at the 6-position requires more forcing conditions:

  • Temperature : Elevated temperatures (80-100°C) are necessary to overcome the reduced reactivity of the 6-position.

  • Excess nucleophile : Using excess diethylamine (3-5 eq.) drives the reaction to completion.

  • Reaction time : Longer reaction times are typically required compared to the first substitution.

  • Solvent effects : DMF proves superior to other solvents due to its high boiling point and ability to stabilize charged intermediates.

Advantages of Microwave-Assisted Synthesis

The use of microwave irradiation offers several advantages over conventional heating methods:

  • Reduced reaction times : Reactions that require hours under conventional heating can be completed in minutes under microwave conditions.

  • Improved yields : Enhanced reaction efficiency often results in higher yields.

  • Cleaner reaction profiles : Fewer side products are typically observed due to more uniform heating and shorter reaction times.

  • Energy efficiency : The focused energy of microwave irradiation reduces overall energy consumption compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while nucleophilic substitutions produce various substituted derivatives .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By binding to the ATP-binding site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cell signaling pathways that regulate cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N⁴/N⁶) Molecular Formula Molecular Weight Solubility (pH 7.4) Key Biological Activity Reference
N⁴-(4-Chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 4-ClPh / -N(Et)₂ C₂₁H₂₂ClN₇ 416.90 g/mol Not reported Kinase inhibition (inferred)
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-MeOPh / -NHCH₃ C₁₉H₁₇ClN₆O 380.83 g/mol Not reported Kinase inhibition
N⁴-(4-Chlorophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-ClPh / -CH₂CH₂Ph C₂₀H₁₈ClN₅ 363.84 g/mol Not reported Antitumor activity
N⁶-(2-Dimethylaminoethyl)-N⁴-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Me₂Ph / -CH₂CH₂NMe₂ C₂₃H₂₇N₇ 401.51 g/mol Not reported PRMT5 inhibition (anticancer)
N⁴,N⁶-Diisopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine -iPr / -iPr C₁₇H₂₂N₆ 310.40 g/mol Low (hydrophobic) Kinase scaffold
N⁴-(4-Chlorophenyl)-6-butoxy-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-ClPh / -O(CH₂)₃CH₃ C₂₃H₂₂ClN₅O 419.91 g/mol 0.5 µg/mL (aqueous) Antibacterial (S. aureus)

Key Findings

Substituent Effects on Bioactivity: The 4-chlorophenyl group at N⁴ (common in the target compound and ) enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in antitumor analogs .

Solubility and Pharmacokinetics :

  • Compounds with hydrophilic substituents (e.g., -OBut in ) exhibit higher aqueous solubility (0.5 µg/mL) but lower synthetic yields (30%) due to steric challenges .
  • Hydrophobic analogs like N⁴,N⁶-diisopropyl derivatives () show poor solubility, limiting in vivo applications despite robust kinase inhibition .

Antibacterial Activity :

  • The target compound’s structural analog with a butoxy group () demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) but was inactive against Escherichia coli, highlighting selectivity influenced by substituent polarity .

Synthetic Accessibility :

  • Diethyl-substituted derivatives (target compound) are synthesized via nucleophilic displacement of chloro intermediates, similar to methods in , but require optimized conditions to avoid byproducts .

Research Implications and Limitations

  • Gaps in Data : Solubility, IC₅₀ values, and in vivo pharmacokinetic profiles for the target compound remain unreported, limiting direct comparisons with clinical candidates like PR5-LL-CM01 ().
  • Structural Optimization : Introducing polar groups (e.g., sulfonyl in ) could balance solubility and activity. However, excessive hydrophilicity may compromise blood-brain barrier penetration .

Biological Activity

N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C21H21ClN6
Molecular Weight 372.5 g/mol
IUPAC Name N~6~,N~6~-diethyl-4-N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS Number 946296-59-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involves the reaction of hydrazine derivatives with pyrimidine precursors under controlled conditions.
  • Solvents Used : Ethanol or pyridine are commonly utilized as solvents during synthesis.
  • Reflux Conditions : The reactions often require refluxing for several hours to ensure complete conversion.

The compound primarily exerts its biological effects through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been studied for its potential as an inhibitor of casein kinase 1 (CK1), which has implications in cancer and central nervous system disorders. The exact mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Case Studies and Research Findings

  • CK1 Inhibition : A study identified derivatives of pyrazolo[3,4-d]pyrimidines as novel CK1 inhibitors. One derivative exhibited an IC50 value of 78 nM against CK1, indicating strong inhibitory activity .
  • Antiviral Potential : Research has indicated that related compounds within the pyrazolo[3,4-d]pyrimidine class show promise as antiviral agents, particularly against viral replication processes .
  • Selectivity and Potency : The unique substitution pattern in this compound contributes to its selective inhibition of certain kinases while maintaining favorable pharmacokinetic properties.

Comparative Analysis with Other Compounds

To highlight the specificity and potency of this compound compared to other related compounds:

Compound NameIC50 (nM)Biological Activity
N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine78CK1 Inhibition
N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivativesVariesVarious kinase inhibition
N-(2-methoxyethyl)-N-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidinesVariesAntiviral activity

Q & A

Q. What emerging methodologies could advance the study of this compound’s mechanism of action?

  • Methodological Answer :
  • Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) in real time.
  • Chemical Proteomics : Use clickable probes (alkyne-tagged derivatives) to map cellular targets .

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